Iron tetracarbonyl dihydride

Beschreibung

Eigenschaften

CAS-Nummer |

17440-90-3 |

|---|---|

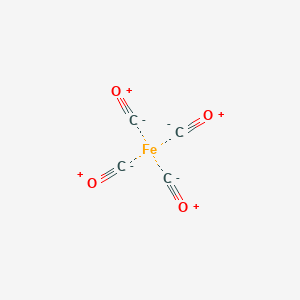

Molekularformel |

C4FeO4 |

Molekulargewicht |

167.88 g/mol |

IUPAC-Name |

carbon monoxide;iron |

InChI |

InChI=1S/4CO.Fe/c4*1-2; |

InChI-Schlüssel |

DBLMXLQJTBGLMP-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Iron Tetracarbonyl Dihydride

Historical Preparative Routes via Iron Pentacarbonyl and Base/Acid Sequences

The initial and most traditional synthesis of iron tetracarbonyl dihydride was developed by Hieber and Leutert in 1931. wikipedia.orgwikipedia.org This method, often called the Hieber base reaction, involves a two-step acid-base sequence starting from iron pentacarbonyl (Fe(CO)₅). wikipedia.org

In the first step, iron pentacarbonyl is treated with an aqueous hydroxide (B78521) base, such as sodium hydroxide (NaOH). wikipedia.orgscribd.com The hydroxide ion attacks a carbonyl ligand in a nucleophilic fashion, forming a metallacarboxylic acid intermediate. wikipedia.orgscribd.com This intermediate subsequently loses carbon dioxide to yield the tetracarbonylferrate monoanion, [HFe(CO)₄]⁻. wikipedia.orgwikipedia.org

Reaction Step 1: Formation of the Monoanion Fe(CO)₅ + 2 OH⁻ → [HFe(CO)₄]⁻ + HCO₃⁻ wikipedia.orgwikiwand.com

The second step involves the acidification of the solution containing the [HFe(CO)₄]⁻ anion. wikipedia.orgchemeurope.com The addition of a proton source converts the monoanion into the neutral dihydride complex, H₂Fe(CO)₄. wikipedia.orgwikiwand.com

Reaction Step 2: Protonation to Dihydride [HFe(CO)₄]⁻ + H⁺ → H₂Fe(CO)₄ wikipedia.orgwikiwand.com

Due to the thermal and light sensitivity of the final product, which decomposes rapidly above -20 °C, the original procedures were famously conducted during winter nights in Munich, earning the name "polar night synthesis". wikipedia.orgwikiwand.com Purification is typically achieved through trap-to-trap distillation at low temperatures. wikipedia.orgwikiwand.com

Gas-Phase Synthesis and Pressurized Hydrogenation Techniques

Alternative synthetic methods for iron tetracarbonyl dihydride involve the direct reaction of iron pentacarbonyl with hydrogen gas (H₂). ontosight.ai These techniques typically require elevated pressure and can be performed in the gas phase. ontosight.airesearchgate.net The reaction represents a form of pressurized hydrogenation, where Fe(CO)₅ is converted directly to H₂Fe(CO)₄. This method is a key example of preparing classical metal hydride complexes by reacting a metal complex with hydrogen gas. researchgate.net Photocatalytic methods have also been explored for the hydrogenation of ethylene (B1197577) using iron carbonyl complexes, suggesting pathways for gas-phase synthesis under different energetic conditions. ethz.ch

Formation from Metal Carbonyl Anions: Protonation of [Fe(CO)₄]²⁻

Iron tetracarbonyl dihydride can also be formed through the stepwise protonation of the corresponding dianion, disodium (B8443419) tetracarbonylferrate (Na₂[Fe(CO)₄]), also known as Collman's reagent. wikipedia.org This dianion is typically prepared by the reduction of Fe(CO)₅ with sodium. wikipedia.orgchemeurope.com

The [Fe(CO)₄]²⁻ dianion is highly basic and can be protonated in multiple steps. unibo.it The first protonation yields the monoanion, [HFe(CO)₄]⁻. Depending on the basicity of the metal carbonyl anion, a range of acids, from strong mineral acids to weaker sources like water or alcohols, can be used for protonation. unibo.it For instance, [Fe(CO)₄]²⁻ is basic enough to be protonated by acetonitrile (B52724) (CH₃CN) to form [HFe(CO)₄]⁻. unibo.it

Stepwise Protonation of [Fe(CO)₄]²⁻

[Fe(CO)₄]²⁻ + H⁺ → [HFe(CO)₄]⁻

[HFe(CO)₄]⁻ + H⁺ → H₂Fe(CO)₄

This route highlights the Brønsted acidity of the resulting hydrides. H₂Fe(CO)₄ is a diprotic acid with measured pKₐ values of 6.8 and 15 for the first and second dissociations, respectively. wikipedia.org

Table 1: Comparative Acidity of Selected Metal Carbonyl Hydrides

| Metal Carbonyl Hydride | pKₐ |

|---|---|

| HCo(CO)₄ | 1 |

| H₂Fe(CO)₄ | 4.4, 14 |

| HMn(CO)₅ | 7.1 |

| HCo(CO)₃(P(OPh)₃) | 5.0 |

| HCo(CO)₃(PPh₃) | 7.0 |

Data sourced from wikipedia.org. This table illustrates the relative acidity of H₂Fe(CO)₄ compared to other common metal carbonyl hydrides.

Synthetic Chemistry of Related Iron Thiolate/Chalcogenide Carbonyl Systems

The synthetic principles used to create iron carbonyl hydrides extend to related systems containing thiolate (SR) and other chalcogenide (SeR, TeR) ligands. These compounds are of significant interest as models for the active sites of [FeFe]-hydrogenase enzymes. nih.govnih.gov

A primary route to diiron dithiolato carbonyls, such as Fe₂(μ-SR)₂(CO)₆, involves the reaction of iron carbonyls like Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂, with thiols (RSH). nih.gov These reactions often proceed through intermediates analogous to those in the H₂Fe(CO)₄ synthesis, such as Fe(CO)₄(RSH) and HFe(CO)₄(SR). nih.gov Notably, H₂Fe(CO)₄ itself reacts quantitatively with thiols like PhSH at 0°C to afford Fe₂(μ-SPh)₂(CO)₆. nih.gov

The synthesis of related selenide (B1212193) complexes follows similar pathways. For example, Fe₂(μ-SeCH₂)₂NH₆ can be synthesized from Fe₃(CO)₁₂ and (HSeCH₂)₂NH. nih.gov The protonation of related dicyanide anions, such as [Fe₂(μ-ECH₂)₂NH₂(CO)₄]²⁻ (where E = S or Se), has been studied in detail. nih.gov Upon protonation with a strong acid, hydride complexes like [HFe₂(μ-SCH₂)₂NH₂(CO)₄]⁻ are formed, which have been characterized by IR and NMR spectroscopy. nih.govacs.org These studies show that the selenium-containing complexes are more basic than their sulfur analogues. nih.gov

Table 2: Spectroscopic Data for Protonated Iron Carbonyl Thiolate/Selenate Complexes

| Complex Anion | Protonated Product | ¹H NMR Hydride Shifts (δ, ppm) | IR ν(CO) Shift (cm⁻¹) |

|---|---|---|---|

| [Fe₂(μ-SCH₂)₂NH₂(CO)₄]²⁻ | [HFe₂(μ-SCH₂)₂NH₂(CO)₄]⁻ | -12.04, -15.85, -19.80 acs.org | +92 acs.org |

| [Fe₂(μ-SeCH₂)₂NH₂(CO)₄]²⁻ | [HFe₂(μ-SeCH₂)₂NH₂(CO)₄]⁻ | -11.34, -15.30, -15.41, -19.1 nih.gov | N/A |

Data sourced from nih.govacs.org. This table compares spectroscopic characteristics of hydride species formed from protonating sulfur- and selenium-bridged diiron carbonyl anions, demonstrating the formation of terminal hydrides.

The stability of these hydride-thiolate species can be enhanced by ancillary ligands. For instance, while many HFe(SR)(CO)₄ complexes are transient, the phosphite-substituted complex (PhS)Fe(H)(CO)₂(P(OPh)₃)₂ has been isolated and structurally characterized at room temperature. nih.gov This demonstrates how ligand modification, a common strategy in organometallic chemistry, can be used to stabilize otherwise reactive hydride intermediates.

Theoretical and Computational Investigations of H₂fe Co ₄ Electronic Structure and Energetics

Density Functional Theory (DFT) Applications in Geometrical Optimization and Bonding Analysis

Density Functional Theory (DFT) has been widely employed to investigate the fundamental properties of H₂Fe(CO)₄, offering a balance between computational cost and accuracy. These studies have been instrumental in determining the molecule's optimized geometry and in analyzing the nature of the chemical bonds within the complex.

DFT calculations have been used to explore the geometries of various iron carbonyl complexes, providing a foundation for understanding the structural changes upon the addition of hydrogen to the iron center. The bonding in related monoolefin iron tetracarbonyl complexes, Fe(CO)₄(C₂X₄), has been analyzed using DFT, revealing crucial insights into the interplay of electronic and steric effects that govern the strength of the iron-olefin bond. researchgate.net

Energy Decomposition Analysis of Metal-Ligand and Metal-Olefin Interactions

Energy Decomposition Analysis (EDA) is a powerful computational tool that dissects the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This method has been applied to understand the nature of bonding in transition metal complexes, including those related to H₂Fe(CO)₄.

The following table summarizes the key components of the interaction energy in a typical metal-ligand bond as revealed by EDA:

| Energy Component | Description |

| ΔEelstat | The classical electrostatic interaction between the unperturbed charge distributions of the fragments. |

| ΔEPauli | The repulsive interaction arising from the overlap of the electron clouds of the fragments, also known as exchange repulsion. |

| ΔEorb | The attractive interaction resulting from the mixing of occupied and unoccupied orbitals of the fragments, which includes donation and back-donation. |

| ΔEdisp | The interaction arising from electron correlation, often referred to as dispersion forces. |

| ΔEprep | The energy required to deform the fragments from their equilibrium geometries to the geometries they adopt in the complex. |

This table provides a general overview of the components of interaction energy as determined by Energy Decomposition Analysis.

Calculation of Bond Dissociation Energies

The strength of the chemical bonds within H₂Fe(CO)₄, particularly the Fe-H bonds, is a critical parameter for understanding its reactivity in processes like hydrogen atom transfer. DFT calculations have proven to be a valuable tool for estimating bond dissociation energies (BDEs) in transition metal hydrides.

The homolytic bond dissociation energy is defined as the enthalpy change associated with the breaking of a bond to form two radical species. For the Fe-H bond in H₂Fe(CO)₄, this would correspond to the energy required for the following process:

H₂Fe(CO)₄ → H• + HFe(CO)₄•

Computational studies on a wide range of transition metal hydrides have shown that DFT can provide reliable BDEs, although the accuracy can be dependent on the choice of the functional. dtu.dkresearchgate.net The M–H bond dissociation energies in first-row transition metal hydrides have been a subject of particular interest, as these complexes are promising reagents for hydrogen atom transfer reactions. columbia.edu

Ab Initio and Multiconfigurational Self-Consistent Field (CASSCF/MRCI) Studies

For a more rigorous description of the electronic structure, especially in cases where electron correlation is significant or where multiple electronic states are close in energy, more advanced ab initio methods are employed. These include Multiconfigurational Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) calculations.

While specific CASSCF/MRCI studies focusing exclusively on H₂Fe(CO)₄ are not extensively documented in the readily available literature, these methods are crucial for understanding the electronic states of the Fe(CO)₄ fragment, which is the precursor to H₂Fe(CO)₄. The ground state of Fe(CO)₄ is a triplet, and its reaction with H₂ involves a change in spin state, a phenomenon that is best described by multireference methods.

Potential Energy Surface Mapping for Reaction Pathways

The formation of H₂Fe(CO)₄ from the reaction of the Fe(CO)₄ fragment with molecular hydrogen is a key step in many catalytic cycles. Mapping the potential energy surface (PES) for this reaction provides a detailed picture of the energy changes that occur as the reactants approach and transform into the product.

Theoretical studies have investigated the PES for the spin-inversion reaction ³Fe(CO)₄ + H₂ → ¹FeH₂(CO)₄. nih.gov These studies reveal the complex interplay between the triplet and singlet spin states during the reaction. The spin-inversion point, which is the minimum energy crossing point (MECP) between the two potential energy surfaces, has been successfully located and characterized using computational methods. nih.gov The PES shows that the reaction proceeds through a spin-coupled transition state, highlighting the importance of nonadiabatic effects in this process. nih.gov

Spin State Energetics and Intersystem Crossing Phenomena (Singlet-Triplet States of Fe(CO)₄)

The electronic structure of the coordinatively unsaturated Fe(CO)₄ fragment is central to the chemistry of H₂Fe(CO)₄. Fe(CO)₄ can exist in both a singlet and a triplet spin state, with the triplet state being the ground state. The energy difference between these two states, and the facility of intersystem crossing between them, has significant implications for the reactivity of Fe(CO)₄.

Computational studies have been instrumental in determining the relative energies of the singlet and triplet states of Fe(CO)₄ and in understanding the mechanism of intersystem crossing. The reaction of triplet Fe(CO)₄ with H₂ to form singlet H₂Fe(CO)₄ is a classic example of a spin-forbidden reaction that proceeds via a spin-inversion mechanism. nih.gov Quantum nonadiabatic transition state wave packet calculations have been performed to obtain the cumulative reaction probability for this spin-inversion reaction, demonstrating the importance of multidimensional and nuclear quantum effects. nih.gov

The table below presents a simplified view of the spin states involved in the formation of H₂Fe(CO)₄:

| Species | Spin State | Relative Energy (approx.) | Role in Reaction |

| Fe(CO)₄ | Triplet (³B₂) | Ground State | Reactant |

| Fe(CO)₄ | Singlet (¹A₁) | Excited State | Intermediate |

| H₂Fe(CO)₄ | Singlet | Product | Product |

This table illustrates the change in spin multiplicity during the reaction of Fe(CO)₄ with H₂.

Computational Insights into Hydrogen Atom Transfer (HAT) Processes

Iron tetracarbonyl dihydride is a potential hydrogen atom donor in various chemical transformations. Computational studies provide a means to investigate the thermodynamics and kinetics of hydrogen atom transfer (HAT) from H₂Fe(CO)₄ to different substrates.

The ability of a transition metal hydride to act as a hydrogen atom donor is related to its M-H bond dissociation energy. columbia.edu Weaker M-H bonds generally lead to more favorable HAT thermodynamics. columbia.edu Computational chemistry allows for the calculation of these BDEs and for the modeling of the transition states for HAT reactions, providing insights into the reaction barriers and rates.

While specific computational studies on HAT from H₂Fe(CO)₄ are not abundant, the general principles derived from studies on other first-row transition metal hydrides are applicable. columbia.edursc.org These studies have established a framework for understanding the factors that control the reactivity of metal hydrides in HAT processes, including the electronic properties of the metal center and the steric environment of the hydride ligand.

Quantum Dynamics Calculations for Photodissociation Processes

The photodissociation dynamics of iron tetracarbonyl dihydride (H₂Fe(CO)₄) have been elucidated through sophisticated theoretical approaches, primarily employing time-dependent wave packet propagations on potential energy surfaces (PES) calculated with high-level quantum chemical methods such as CASSCF/CCI (Complete Active Space Self-Consistent Field/Configuration Interaction). acs.orgaip.orgacs.org These computational investigations provide a detailed picture of the ultrafast events that follow the absorption of ultraviolet (UV) light, revealing the competing pathways of molecular hydrogen (H₂) elimination and carbonyl (CO) ligand dissociation.

Quantum dynamics simulations have been instrumental in interpreting the experimental absorption spectrum and proposing a semiquantitative mechanism for the photodissociation of H₂Fe(CO)₄. acs.orgacs.org The theoretical absorption spectrum is dominated by two main bands, which have been assigned to specific electronic transitions. acs.orgacs.org

| Calculated Absorption Maximum | Wavenumber (cm⁻¹) | Assigned Transition |

| 272 nm | 36,700 | a¹A₁ → a¹B₁ |

| 246 nm | 40,500 | a¹A₁ → b¹A₁ |

This table presents the calculated absorption bands for H₂Fe(CO)₄ and their corresponding electronic transition assignments. The a¹A₁ → a¹B₁ transition corresponds well with the experimental maximum observed around 270 nm. acs.orgacs.org

Upon irradiation, particularly at wavelengths around 254 nm, the molecule is excited to the a¹B₁ (3dyz → σg) and b¹A₁ (3dx²-y² → σg) excited states. acs.orgacs.org The subsequent dynamics on these excited-state potential energy surfaces dictate the photochemical outcome.

Key Research Findings from Quantum Dynamics Simulations:

Ultrafast H₂ Elimination: From the b¹A₁ excited state, the molecule undergoes an extremely rapid dissociation, eliminating molecular hydrogen in less than 40 femtoseconds (fs) to form the Fe(CO)₄ fragment. acs.orgacs.org

Competitive Dissociation Channels: Following excitation to the a¹B₁ state, the system evolves along two competing channels. The primary and most significant pathway is the elimination of H₂, which occurs on a timescale of approximately 40 fs. A minor, secondary channel is the dissociation of a CO ligand, which happens over a slightly longer period of about 100 fs and accounts for roughly 4% of the primary reaction. acs.orgacs.org

Role of Triplet States: The calculations indicate that non-radiative transitions to lower-lying triplet states occur on a much slower picosecond timescale. acs.orgacs.org The probability of these transitions is low, suggesting that triplet states play a minor role in the initial, early stages of the photodissociation process. acs.org

These two-dimensional simulations, which model the concurrent photoinduced elimination of H₂ and the loss of a CO ligand, have been crucial in understanding the elementary processes that define the photochemical behavior of H₂Fe(CO)₄. aip.org The wave packet propagations on the calculated potential energy surfaces have successfully described the dynamics and branching ratios of the competing dissociation pathways. acs.orgacs.org

| Photodissociation Channel | Excited State | Timescale | Product(s) | Primary Reaction Share |

| H₂ Elimination | b¹A₁ | < 40 fs | Fe(CO)₄ + H₂ | Total from this state |

| H₂ Elimination | a¹B₁ | ~ 40 fs | Fe(CO)₄ + H₂ | Major (~96%) |

| CO Dissociation | a¹B₁ | ~ 100 fs | H₂Fe(CO)₃ + CO | Minor (~4%) |

This table summarizes the key findings from quantum dynamics calculations on the photodissociation of H₂Fe(CO)₄, detailing the different reaction channels, their parent excited states, timescales, and relative importance. acs.orgacs.org

Reactivity and Mechanistic Studies of Iron Tetracarbonyl Dihydride

Acid-Base Chemistry and Deprotonation Pathways: Formation of [HFe(CO)₄]⁻

The hydride ligands in H₂Fe(CO)₄ exhibit acidic character, enabling deprotonation to form the corresponding anionic species. This acid-base chemistry is a cornerstone of its reactivity, leading to the formation of the versatile and more stable monoanion, [HFe(CO)₄]⁻.

The acidity of iron tetracarbonyl dihydride has been quantified, with reported pKₐ values of 6.8 for the first deprotonation and 15 for the second. wikipedia.org These values indicate that H₂Fe(CO)₄ is a moderately weak acid in its first dissociation step.

Acidity Constants of H₂Fe(CO)₄

| Dissociation Step | pKₐ |

|---|---|

| pKₐ₁ | 6.8 |

| pKₐ₂ | 15 |

The resulting monoanion, [HFe(CO)₄]⁻, is a key intermediate in various catalytic processes, including the iron-carbonyl-catalyzed water-gas shift reaction (WGSR). wikipedia.org In the WGSR, the rate-determining step involves the proton transfer from water to this iron hydride anion. wikipedia.org The reactivity of the [HFe(CO)₄]⁻ anion is extensive due to its greater stability compared to the neutral dihydride. wikipedia.org Formally, the iron in this anion is considered to have an oxidation state of -2, leading to an 18-electron configuration and a diamagnetic ground state. stackexchange.com This anion serves as a versatile reagent in organic synthesis, for example, in the hydrocarboxylation of alkynes to produce α,β-unsaturated carboxylic acids. researchgate.net

Ligand Substitution Reactions and Mechanistic Pathways

Ligand substitution is a fundamental reaction class for H₂Fe(CO)₄, allowing for the modification of its coordination sphere and electronic properties. These reactions provide insights into the mechanistic pathways available to this and related metal carbonyl hydrides.

Iron tetracarbonyl dihydride readily undergoes ligand substitution with phosphorus-based ligands, such as triphenylphosphine (B44618) (PPh₃). wikipedia.org The reaction proceeds via a proposed mechanism involving the transient formation of a 16-electron formyl intermediate. This substitution allows for the synthesis of derivatives like H₂Fe(CO)₃PPh₃. The dynamics of such exchanges are influenced by factors like the electronic and steric properties of the incoming phosphine (B1218219) ligand.

Photoreactivity and Photodissociation Mechanisms

The interaction of light with iron tetracarbonyl dihydride initiates distinct photochemical pathways, primarily involving the elimination of molecular hydrogen or the dissociation of carbon monoxide ligands. These processes generate highly reactive intermediates and have been studied to understand the fundamental steps of photochemical reactions in metal hydrides.

A dominant photochemical process for many metal dihydride complexes is the reductive elimination of molecular hydrogen (H₂). acs.org This reaction is generally considered a concerted process where the two metal-hydride bonds break simultaneously with the formation of the H-H bond. acs.org For iron hydride complexes, photolysis can induce the reductive elimination of H₂ to generate reactive, low-coordinate iron species that can then participate in further reactions, such as the binding of dinitrogen. nih.gov Ultrafast spectroscopy studies on analogous metal carbonyl dihydrides have shown that this reductive elimination can be an extremely rapid process, occurring on the picosecond timescale. rsc.org

In addition to H₂ elimination, the photodissociation of carbon monoxide (CO) ligands is another key photochemical pathway. This process also generates coordinatively unsaturated and highly reactive intermediates. The competition between H₂ elimination and CO dissociation is a central aspect of the photochemistry of metal carbonyl hydrides. The liberated CO can subsequently recombine with the metal center or be replaced by other ligands present in the reaction medium, leading to a variety of photoproducts.

Oxidative Addition Reactions

Oxidative addition is a fundamental class of reactions in organometallic chemistry where a metal complex with a lower oxidation state is oxidized by the addition of a molecule, which itself is cleaved. For iron tetracarbonyl dihydride, this reactivity is central to its role in various chemical transformations.

H₂ Oxidative Addition to Fe(CO)₄ and Dihydrogen Intermediates

The formation of iron tetracarbonyl dihydride (H₂Fe(CO)₄) can be viewed as the oxidative addition of molecular hydrogen (H₂) to the iron tetracarbonyl (Fe(CO)₄) fragment. This process is of significant interest as it represents a key step in hydrogenation reactions. Theoretical studies using density functional theory (DFT) have shown that the 16-electron Fe(CO)₄ fragment has a spin triplet ground state. The addition of H₂ to this species is a spin-forbidden process, which involves a spin crossover from the triplet state of the reactants to the singlet state of the dihydride product. nih.gov

This spin crossover occurs at an energy level significantly higher than the triplet dissociation asymptote. nih.gov The geometry of this process indicates a "side-on" approach of the H₂ molecule to the iron center. nih.gov For the Fe(CO)₄ system, it has been possible to locate a stable energy minimum for a non-classical tautomer, the dihydrogen complex (η²-H₂)Fe(CO)₄, where the H-H bond is not fully broken. nih.gov However, the energy difference between this dihydrogen intermediate and the transition state for its conversion to the classical dihydride is very small, suggesting a fluid transition between the two forms. nih.gov The presence of a significant energy barrier for the addition of H₂ to the triplet Fe(CO)₄ is consistent with the slow reaction rates observed experimentally. nih.gov

| Reactant | Intermediate/Transition State | Product | Key Findings |

| ³Fe(CO)₄ + H₂ | Spin crossover to singlet surface | ¹cis-H₂Fe(CO)₄ | The reaction is spin-forbidden, involving a "side-on" approach of H₂. nih.gov |

| Fe(CO)₄ + H₂ | Stable (η²-H₂)Fe(CO)₄ intermediate | cis-H₂Fe(CO)₄ | A non-classical dihydrogen complex is a computationally identified stable intermediate. nih.gov |

Si-H Bond Activation Mechanisms

The activation of silicon-hydrogen (Si-H) bonds by iron carbonyl complexes is a critical step in hydrosilylation catalysis. The coordinatively unsaturated 16-electron Fe(CO)₄, typically generated via photolytic dissociation of a CO ligand from iron pentacarbonyl (Fe(CO)₅), readily reacts with alkylsilanes. wikipedia.org This reaction involves the oxidative addition of the Si-H bond to the iron center, forming a silyl iron hydride product. wikipedia.org

Theoretical studies have identified multiple potential pathways for this photo-assisted Si-H bond activation. wikipedia.org The process can proceed through either the singlet or triplet state of the Fe(CO)₄ intermediate. wikipedia.org While the singlet excited Fe(CO)₄ can interact with the alkylsilane to form a detectable van der Waals complex, it is not believed to play a direct role in the oxidative addition. wikipedia.org Instead, the reaction is thought to proceed through the triplet state. In some cases, cooperative mechanisms involving both the metal center and a ligand can facilitate the heterolytic cleavage of the Si-H bond. This leads to the transfer of a hydride to the metal and the formation of a silylium cation that can be stabilized by a ligand. google.com

Some iron complexes can activate two Si-H bonds from a primary silane, leading to the formation of a bis(σ-SiH) complex. This intermediate can then be involved in the hydrosilylation of unsaturated C-C bonds. google.com

Reversible H₂/CO Exchange Processes in Polynuclear Iron Hydride Clusters

While H₂Fe(CO)₄ is a mononuclear hydride, its reactivity provides insight into the behavior of more complex polynuclear iron hydride clusters. In these larger clusters, the interplay between hydride and carbonyl ligands is crucial. A notable example is the triiron trihydride complex, Fe₃H₃L (where L is a tris(β-diketiminate)cyclophanate), which demonstrates a rare example of reversible H₂/CO exchange at high-spin metal centers. rsc.orgalchetron.com

This complex reacts with carbon monoxide (CO), leading to the reductive elimination of H₂ and the formation of a mixed-valence triiron(I/I/II) compound, (FeᴵCO)₂Feᴵᴵ(μ₃-H)L. rsc.orgalchetron.com Remarkably, this process is reversible; the resulting carbonyl complex reacts with H₂ under a dihydrogen atmosphere to regenerate the original trihydride cluster. rsc.orgalchetron.com This represents the first example of a reversible multielectron redox reaction occurring at a designed high-spin multimetallic compound. rsc.orgalchetron.com The use of a rigid polynucleating ligand is considered key to enabling this reversible transformation, preventing the formation of irreversible low-spin polycarbonyl products. rsc.org

| Cluster | Reactant | Product | Significance |

| Fe₃H₃L | CO | (FeᴵCO)₂Feᴵᴵ(μ₃-H)L + H₂ | CO-induced reductive elimination of H₂. rsc.orgalchetron.com |

| (FeᴵCO)₂Feᴵᴵ(μ₃-H)L | H₂ | Fe₃H₃L | Rare example of reversible H₂/CO exchange at high-spin iron centers. rsc.orgalchetron.com |

Reactions with Unsaturated Organic Molecules (Olefin and Alkyne Interactions)

Low-coordinate iron hydride complexes exhibit significant reactivity towards unsaturated organic molecules like olefins and alkynes. These reactions typically involve the addition of an Fe-H bond across the multiple bond.

Formation of Metallocycles and Metallocyclopropenes

The reaction of iron hydrides with alkynes is a fundamental step that can lead to various organometallic products. Low-coordinate, high-spin iron(II) hydride complexes have been shown to react with alkynes such as diphenylacetylene via insertion of the C≡C triple bond into the Fe-H bond. nih.gov This nih.govrsc.org addition results in the formation of a vinyl-iron product, where the iron fragment is bonded to one of the former acetylenic carbons and the hydride is transferred to the other. nih.gov This process effectively transforms the alkyne into a vinylidene ligand attached to the iron center. While this is the initial and often isolated product, such vinyl intermediates are key precursors in catalytic cycles that can lead to further transformations, including cyclization reactions.

Hydrogen Atom Transfer to Alkenes

Iron hydrides, often generated in situ, can react with alkenes through a hydrogen atom transfer (HAT) mechanism. researchgate.net This radical process is distinct from migratory insertion. In these reactions, a metal hydride transfers a hydrogen atom to an alkene, generating a carbon-centered radical and a metal complex that is formally reduced by one electron. csbsju.edu This pathway is particularly relevant for catalytic reactions involving earth-abundant metals like iron. core.ac.uk

The process is initiated by the generation of an iron hydride species from a catalyst precursor, such as Fe(acac)₃, and a reductant like phenylsilane. researchgate.net This iron hydride then transfers a hydrogen atom to the alkene, initiating a radical coupling cascade that can be used to form new C-C bonds. researchgate.net This HAT-based approach enables the hydrofunctionalization of alkenes under milder conditions than classical methods that proceed through high-energy carbocation intermediates.

| Catalyst System | Alkene | Process | Outcome |

| Fe(acac)₃ / PhSiH₃ | Electron-neutral or -rich alkenes | Hydrogen Atom Transfer (HAT) | Generation of a carbon-centered radical for subsequent C-C bond formation. researchgate.net |

| Iron Hydride Complexes | Alkenes | MHAT (Metal Hydride Hydrogen Atom Transfer) | Hydrofunctionalization via carbon-centered radical intermediates. csbsju.edu |

Catalytic Applications and Mechanistic Insights in Iron Tetracarbonyl Dihydride Mediated Processes

Homogeneous Catalysis for Hydrogenation Reactions

Iron tetracarbonyl dihydride and its derivatives have been explored as catalysts in homogeneous hydrogenation reactions. These iron-based systems offer a more economical and earth-abundant alternative to precious metal catalysts.

The hydrogenation of olefins using iron carbonyl catalysts, including precursors to H₂Fe(CO)₄, involves a series of steps within a catalytic cycle. While the precise mechanism can be complex and dependent on reaction conditions, key intermediates have been identified. Infrared spectroscopy has shown the formation of [Fe(CO)₄(olefin)] and [HFe(CO)₃(π-allyl)] as intermediates in the hydrogenation of cyclohexene.

The catalytic cycle is thought to involve the coordination of the olefin to an iron carbonyl species, followed by the insertion of the olefin into an Fe-H bond. Subsequent reductive elimination releases the alkane product, regenerating the active catalytic species. The competition between isomerization and hydrogenation is a notable aspect of these reactions, with isomerization rates often being significantly higher than hydrogenation rates.

| Catalyst Precursor | Substrate | Conversion (%) | Key Intermediates Identified |

| [Fe₂(CO)₉] | Cyclohexene | 66.6 | [Fe(CO)₄(olefin)], [HFe(CO)₃(π-allyl)] |

| [Fe(CO)₅] | Cyclohexene | 43.0 | Not specified |

| [Fe₃(CO)₁₂] | Cyclohexene | 43.0 | Not specified |

| [Fe₂(CO)₉] | 1-Hexene | 75.4 | Not specified |

| [Fe(CO)₅] | 1-Hexene | 60.0 | Not specified |

| [Fe₃(CO)₁₂] | 1-Hexene | 60.0 | Not specified |

Hydroformylation Processes and Related Carbonylation Chemistry

Hydroformylation, or the oxo process, is a crucial industrial method for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. wikipedia.org Iron carbonyl complexes, including H₂Fe(CO)₄, have been investigated for their catalytic role in these transformations. wikipedia.org

Hydrocarbonyliron species are key intermediates in hydroformylation reactions catalyzed by iron carbonyls. Theoretical studies on the interaction of hydrocarbonyliron with propylene, a simple olefin, have shown the formation of stable π-complexes, specifically H₂Fe(CO)₃-propylene. wikipedia.org Extended Hückel calculations have predicted the existence of four stable isomers of this π-complex, arising from the reciprocal rotation of the constituent moieties. wikipedia.org

These intermediates are crucial for the subsequent steps of the catalytic cycle, which involve the insertion of the olefin into the Fe-H bond to form an alkyl-iron intermediate. This is followed by CO insertion to yield an acyl-iron complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the hydrocarbonyliron catalyst. The geometry of the initial π-complex can influence the regioselectivity of the hydroformylation, determining the ratio of linear to branched aldehydes. wikipedia.org

Water-Gas Shift Reaction (WGSR) Mechanisms

The water-gas shift reaction (WGSR) is an equilibrium reaction that converts carbon monoxide and water into carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). rsc.org Iron-based catalysts are commonly used for this process, and homogeneous systems involving iron carbonyls have provided valuable mechanistic insights. rsc.org

In homogeneous iron-carbonyl-catalyzed WGSR, the monoanion [HFe(CO)₄]⁻ is a pivotal intermediate. wikipedia.orgcommonorganicchemistry.com This anion is more stable than the neutral dihydride, H₂Fe(CO)₄, and plays a central role in the catalytic cycle. wikipedia.orgcommonorganicchemistry.com The reaction mechanism involves the nucleophilic attack of hydroxide (B78521) on a coordinated carbonyl group, leading to the formation of a metallacarboxylic acid intermediate. This intermediate then decarboxylates to produce the [HFe(CO)₄]⁻ anion.

The slow step in this catalytic cycle is the proton transfer from water to the [HFe(CO)₄]⁻ anion, which regenerates the active catalyst and produces hydrogen gas. wikipedia.orgcommonorganicchemistry.com The reaction is as follows:

HFe(CO)₄⁻ + H₂O → H₂Fe(CO)₄ + OH⁻ wikipedia.orgcommonorganicchemistry.com

Reductive Transformations

Iron tetracarbonyl dihydride and related iron hydride complexes are effective reducing agents for a variety of functional groups. These transformations are of significant interest in organic synthesis.

While specific studies detailing the extensive use of H₂Fe(CO)₄ in a wide array of reductive transformations are not as prevalent as for other applications, the principles of its reactivity can be inferred from the behavior of related iron-based reducing agents. For instance, iron powder in acidic media is a classic method for the reduction of nitroarenes to anilines. chemistrysteps.com This reactivity is conceptually similar to the hydride transfer capabilities of H₂Fe(CO)₄.

The reduction of aldehydes and ketones to the corresponding primary and secondary alcohols is a fundamental transformation in organic chemistry. youtube.comdalalinstitute.com Metal hydrides are common reagents for these reactions. chemguide.co.ukyoutube.comrsc.org While lithium aluminum hydride and sodium borohydride (B1222165) are the most well-known, iron hydride complexes can also effect such reductions. The mechanism generally involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Furthermore, iron-based catalysts have been developed for the reductive amination of carbonyl compounds, a powerful method for the synthesis of amines. commonorganicchemistry.com These systems often utilize H₂ as the terminal reductant, with the iron catalyst facilitating the transfer of hydrogen.

Nitrobenzene (B124822) Reduction Mediated by Iron Carbonyl Clusters

Iron carbonyl clusters have demonstrated effectiveness in the reduction of nitroaromatics to their corresponding anilines, a crucial transformation in industrial chemistry. While the direct use of the thermally labile H₂Fe(CO)₄ is less common, its precursor, iron pentacarbonyl (Fe(CO)₅), and related iron carbonyl clusters are frequently employed. These reactions often proceed through intermediates that are functionally related to iron tetracarbonyl dihydride.

The reduction of nitrobenzene to aniline (B41778) using iron carbonyl clusters, such as Fe₃(CO)₁₂, often involves the formation of anionic hydride species like [HFe(CO)₄]⁻ in the presence of a suitable hydrogen source. alchetron.com These hydridic intermediates are key to the reduction process. The reaction mechanism is believed to involve the coordination of the nitro group to an iron center, followed by a series of electron and proton transfer steps facilitated by the iron carbonyl hydride species.

Recent studies have explored the use of more robust iron chalcogenide carbonyl clusters, such as Fe₃E₂(CO)₉ (where E = S, Se, Te), for the reduction of nitrobenzene. researchgate.netnih.gov These clusters, in the presence of a hydrogen donor like hydrazine (B178648) hydrate, efficiently catalyze the conversion of nitrobenzene to aniline under aqueous and CO-free conditions. nih.gov The proposed mechanism involves the activation of the nitro group by the iron cluster and subsequent reduction steps. researchgate.net

Table 1: Catalytic Reduction of Nitrobenzene using Iron Carbonyl Clusters

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield of Aniline (%) |

| Fe₃(CO)₁₂ | H₂ | Toluene | 120 | 24 | >95 |

| Fe₃Se₂(CO)₉ | N₂H₄·H₂O | Dioxane | Reflux | 6 | High |

| Fe₃Se₂(CO)₉ | N₂H₄·H₂O | Water | 100 | 0.25 | 95 |

Data compiled from various sources for illustrative purposes.

Hydrogen-Free Reductive Amination with Iron Pentacarbonyl Precursors

Reductive amination is a fundamental reaction for the synthesis of amines from carbonyl compounds. wikipedia.orgchemistrysteps.comacsgcipr.orgorganicchemistrytutor.com Iron pentacarbonyl, a precursor to H₂Fe(CO)₄, has been successfully utilized as a reducing agent in hydrogen-free reductive amination reactions. rsc.orgnih.govresearchgate.net This methodology avoids the need for high-pressure hydrogen gas, offering a more convenient and safer alternative. nih.gov

In these reactions, Fe(CO)₅, in the presence of a carbonyl compound and an amine, facilitates the formation of an imine intermediate, which is then reduced to the corresponding amine. nih.gov The process is typically performed under solvent-free conditions and does not require any additional catalysts or additives. rsc.orgnih.gov The reaction is applicable to a wide range of substrates, including less reactive ketones like benzophenone. rsc.orgresearchgate.net The active reducing species is believed to be an iron hydride complex formed in situ from the reaction of Fe(CO)₅ with trace amounts of water or other proton sources.

The proposed mechanism involves the initial formation of an imine from the aldehyde or ketone and the amine. Subsequently, the iron carbonyl complex, likely in the form of an iron hydride, reduces the imine to the final amine product. This method tolerates various functional groups, such as bromo, cyano, and benzyloxy moieties. rsc.orgnih.gov

Table 2: Hydrogen-Free Reductive Amination with Fe(CO)₅

| Carbonyl Substrate | Amine | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Morpholine | 130 | 4 | 95 |

| Acetophenone | Aniline | 140 | 12 | 82 |

| Benzophenone | Morpholine | 140 | 12 | 75 |

| Cyclohexanone | Benzylamine | 90 | 12 | 88 |

Adapted from Chusov, D. et al., Org. Biomol. Chem., 2017, 15, 10164-10166. nih.govresearchgate.net

Electrocatalysis and Proton Reduction

Iron tetracarbonyl dihydride and related iron carbonyl complexes have garnered significant attention for their potential in electrocatalytic proton reduction to generate hydrogen gas (H₂). This application is inspired by the active sites of hydrogenase enzymes, which efficiently catalyze this reaction in nature.

Molecular Catalysis for Hydrogen Evolution Reaction (HER)

Iron carbonyl complexes, including those structurally related to H₂Fe(CO)₄, can act as molecular catalysts for the hydrogen evolution reaction (HER). These complexes can facilitate the reduction of protons to hydrogen gas at lower overpotentials compared to the uncatalyzed reaction. The mechanism typically involves the formation of a metal hydride intermediate through protonation of a reduced form of the iron carbonyl complex. Subsequent reaction steps, which can involve another protonation and/or reduction, lead to the release of H₂ and regeneration of the catalyst.

Studies on diiron carbonyl compounds with bridging phosphido ligands have provided insights into the mechanism of electrocatalytic proton reduction. nih.gov The process involves the initial formation of a dianion, which is then doubly protonated. Further reduction leads to the elimination of dihydrogen. nih.gov The stability of the dihydride intermediate is a crucial factor in the catalytic cycle. nih.gov

More complex iron carbonyl clusters are also being investigated for their electrocatalytic activity. For instance, carbide-containing iron carbonyl clusters like [Fe₄C(CO)₁₂]²⁻ have been shown to reduce protons to H₂. nih.gov Thermochemical studies help in understanding the selectivity of these catalysts for proton reduction versus CO₂ reduction. nih.gov

Biomimetic Catalysis and Hydrogenase Enzyme Models

The structure and reactivity of iron tetracarbonyl dihydride have made it a valuable platform for developing synthetic models of the active sites of hydrogenase enzymes. These enzymes are nature's highly efficient catalysts for H₂ production and consumption. nih.govbohrium.com

Iron-Iron and Nickel-Iron Hydrogenase Active Site Analogs

The active sites of [FeFe]-hydrogenases contain a unique diiron center bridged by a dithiolate ligand and coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands. pnas.orgnih.govmdpi.com Synthetic chemists have successfully prepared numerous model compounds that mimic the structural and functional aspects of this active site. While H₂Fe(CO)₄ itself is a simple mononuclear dihydride, its fundamental Fe-H and Fe-CO motifs are central to the chemistry of these more complex biomimetic models.

The synthesis of these analogs often involves the use of iron carbonyl precursors. These models have been instrumental in understanding the mechanism of H₂ activation and evolution at the diiron center. Spectroscopic and electrochemical studies of these synthetic analogs, in comparison with the native enzyme, have provided crucial insights into the electronic structure and catalytic cycle of [FeFe]-hydrogenases. rsc.orgescholarship.org

Similarly, [NiFe]-hydrogenases feature a nickel-iron active site. nih.govwilliams.eduwikipedia.org The development of synthetic models for this class of enzymes has also been an active area of research. nih.govnih.govacs.org These models often incorporate nickel and iron centers with bridging thiolates and terminal CO ligands, aiming to replicate the coordination environment and reactivity of the enzymatic active site. nih.govacs.org The study of hydride-containing models is particularly important for understanding the mechanism of H₂ cleavage and formation. nih.govnih.govacs.org

Emerging Research Directions and Advanced Material Precursors

Hydrogen Storage and Release Mechanisms

The quest for efficient and safe hydrogen storage materials is a critical component of developing a hydrogen-based economy. Metal hydrides are a promising class of materials for this purpose, as they can store hydrogen in a solid state with high volumetric density. h2tools.orgeolss.net These materials function by chemically bonding with hydrogen, which can then be released under controlled conditions, typically by heating. researchgate.net

The general mechanism for hydrogen storage in metal hydrides can be represented by the following reversible reaction:

M + (x/2)H₂ ⇔ MHₓ + heat

where 'M' represents the metal or alloy. The absorption of hydrogen is an exothermic process, while its release is endothermic, requiring a heat source. researchgate.net

While specific, detailed studies on the hydrogen storage and release mechanisms of iron tetracarbonyl dihydride are not extensively documented in publicly available research, its properties as a metal hydride suggest its potential involvement in this field. The presence of hydride ligands directly bonded to the iron center is the key feature that would enable it to participate in hydrogen storage cycles. The release of hydrogen from H₂Fe(CO)₄ upon warming to give iron carbonyl derivatives is a known reaction. alchetron.com

Future research in this area would likely focus on understanding the thermodynamics and kinetics of hydrogen absorption and desorption from H₂Fe(CO)₄ and related iron carbonyl hydride systems. The stability of the compound and the conditions required for reversible hydrogen cycling would be critical parameters to investigate.

Photocatalytic Hydrogen Generation from Aqueous Media

Photocatalytic hydrogen generation from water is a promising strategy for producing clean fuel using solar energy. sci-hub.se This process typically involves a photosensitizer, a catalyst, and a sacrificial electron donor. Iron-based complexes, owing to their low cost and low toxicity, are attractive candidates for catalyzing the hydrogen evolution reaction.

Research has demonstrated that iron carbonyl complexes can serve as precursors for active water reduction catalysts. In these systems, visible light excites a photosensitizer, which then transfers an electron to the iron complex. This reduced iron species can then react with protons from the aqueous medium to generate hydrogen gas.

A proposed general mechanism for photocatalytic hydrogen evolution using an iron carbonyl catalyst is as follows:

Light Absorption: A photosensitizer (PS) absorbs light and is excited to a higher energy state (PS*).

Electron Transfer: The excited photosensitizer (PS*) is reductively quenched by a sacrificial electron donor (D), forming a reduced photosensitizer (PS⁻).

Catalyst Reduction: The reduced photosensitizer (PS⁻) transfers an electron to the iron catalyst precursor, [Fe].

Protonation and Hydrogen Evolution: The reduced iron catalyst, [Fe]⁻, undergoes successive protonation and reduction steps, ultimately leading to the release of H₂ and regeneration of the original iron catalyst.

While many studies focus on more complex iron-based catalysts, the fundamental principles are applicable to systems potentially involving iron tetracarbonyl dihydride. The hydride ligands in H₂Fe(CO)₄ could play a direct role in the proton reduction steps. Further research is aimed at improving the efficiency and stability of these iron-based photocatalytic systems.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering more efficient and atom-economical routes to complex molecules. mdpi.comnih.gov Iron catalysts have emerged as a sustainable alternative to more expensive and toxic precious metal catalysts for these transformations. mdpi.com Iron-catalyzed C-H functionalization often involves the formation of iron-hydride intermediates.

Several strategies for iron-catalyzed C-H activation have been developed, including:

Carbene Transfer Reactions: Iron complexes can catalyze the transfer of a carbene group to a C-H bond. mdpi.com

Directing Group-Assisted C-H Activation: A directing group on the substrate coordinates to the iron center, bringing a specific C-H bond into proximity for activation.

Oxidative Addition: A low-valent iron species can undergo oxidative addition into a C-H bond, forming an iron(II) hydride intermediate.

While specific applications of H₂Fe(CO)₄ in C-H functionalization are not extensively detailed, its nature as an iron hydride makes it a relevant model for understanding the mechanisms of these reactions. The iron-hydride bond is a key intermediate in many catalytic cycles involving C-H activation. For instance, in a low-valent pathway, an iron(0) species can react with a C-H bond to form an iron hydride. acs.org

Table 1: Key Iron-Catalyzed C-H Functionalization Approaches

| Strategy | Description | Role of Iron Hydride |

| Carbene Transfer | Insertion of a carbene into a C-H bond. | Not directly involved in the primary C-H insertion step, but can be involved in catalyst regeneration. |

| Directed C-H Activation | A functional group directs the catalyst to a specific C-H bond. | Can be formed after the initial C-H cleavage. |

| Oxidative Addition | A low-valent iron center inserts into a C-H bond. | A direct product of the C-H activation step. |

Development of Iron-Based Single-Source Precursors for Advanced Materials Synthesis

Single-source precursors are molecules that contain all the necessary elements for the formation of a desired material in a single compound. This approach offers several advantages over multi-source methods, including better stoichiometric control, lower synthesis temperatures, and the potential for forming metastable phases. Iron carbonyl hydrides, including H₂Fe(CO)₄, are promising candidates as single-source precursors for a variety of iron-containing materials due to the presence of iron, carbon, and hydrogen in one molecule.

The thermal or chemical decomposition of these precursors can lead to the formation of materials such as:

Iron carbides

Iron oxides (in the presence of an oxygen source)

Iron phosphides (with the addition of a phosphorus source)

Iron sulfides (with the addition of a sulfur source)

The volatile nature of many iron carbonyls allows for their use in chemical vapor deposition (CVD) processes to create thin films of these materials.

Metal pnictides, such as iron phosphide (B1233454) (FeP), have shown significant promise as electrocatalysts for the hydrogen evolution reaction (HER), a key component of water splitting. The use of single-source precursors to synthesize these materials is an active area of research. While not directly using H₂Fe(CO)₄, related iron carbonyl complexes are employed. For example, the reaction of an iron carbonyl with a phosphine (B1218219) can yield a precursor that, upon thermolysis, produces iron phosphide nanoparticles.

The advantages of using a single-source precursor approach for synthesizing these electrocatalysts include better control over the size, shape, and composition of the resulting nanomaterials, which in turn influences their catalytic activity.

Supramolecular Assembly and Cluster Chemistry of Iron Hydride Carbonyls

The study of metal carbonyl clusters, which contain multiple metal atoms bonded together, is a rich field of inorganic chemistry. Iron carbonyl hydrides can form a variety of cluster compounds. These clusters can be viewed as molecular models for metal surfaces and can exhibit interesting reactivity and catalytic properties.

The formation of these clusters often involves the reaction of simpler iron carbonyls under various conditions. The hydride ligands can act as bridging groups, linking multiple iron atoms together. The study of these clusters provides insight into metal-metal bonding and the behavior of hydrogen on metal surfaces.

Supramolecular assembly involves the organization of molecules into larger, well-defined structures through non-covalent interactions. While the field of supramolecular chemistry of iron hydride carbonyls is still developing, the potential exists for these clusters to act as building blocks for larger assemblies. The carbonyl and hydride ligands could participate in hydrogen bonding or other weak interactions, leading to the formation of extended networks.

Q & A

Basic: What are the established synthetic routes for iron tetracarbonyl dihydride, and what methodological precautions are required?

Iron tetracarbonyl dihydride is synthesized via acidification of the [HFe(CO)₄]⁻ anion. This intermediate is generated by treating Fe(CO)₅ with aqueous base, followed by protonation with a strong acid (e.g., H₂SO₄) under controlled conditions. Key precautions include maintaining low temperatures (−20°C to 0°C) to prevent decomposition and using inert atmospheres to avoid oxidation . Kinetic monitoring via IR spectroscopy is recommended to confirm intermediate formation and product purity.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of H₂Fe(CO)₄?

- IR Spectroscopy : Identifies carbonyl stretching modes (νCO) to infer geometry. For H₂Fe(CO)₄, νCO bands in the 1900–2100 cm⁻¹ range indicate a distorted trigonal bipyramidal structure .

- X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, confirming the Fe–H distances (~1.5 Å) and tetrahedral CO ligand arrangement .

- NMR Spectroscopy : Low-temperature ¹H NMR detects hydride resonances (δ −5 to −15 ppm), though rapid decomposition complicates data acquisition .

Advanced: How can mechanistic contradictions in H₂Fe(CO)₄-mediated rearrangements be resolved experimentally?

Evidence from bicyclo[6.1.0]nonene rearrangements suggests that Fe(CO)₄ remains intact during isomerization, challenging the classical "allyl hydrido tricarbonyl" mechanism. To resolve contradictions:

- Use isotopic labeling (e.g., ¹³CO) to track ligand exchange during reactions.

- Apply DFT calculations to compare energy barriers for competing pathways (e.g., cationic vs. radical mechanisms) .

- Conduct kinetic studies under varying CO pressures to assess ligand dissociation rates .

Advanced: What role does H₂Fe(CO)₄ play in activating inert small molecules (e.g., N₂, CO₂), and how can this reactivity be optimized?

H₂Fe(CO)₄’s hydridic Fe–H bonds enable heterolytic cleavage of N≡N or C=O bonds. For example, analogous titanium dihydride frameworks cleave N₂ and functionalize it with CO₂ to form isocyanates. Methodological approaches:

- In situ spectroscopy (e.g., Raman, UV-vis) to monitor transient intermediates.

- Substrate tuning : Introduce electron-withdrawing ligands (e.g., phosphines) to enhance hydride donor strength .

- Pressure-dependent studies to probe gas adsorption/desorption equilibria .

Advanced: How should researchers address discrepancies in reported decomposition pathways of H₂Fe(CO)₄?

Conflicting data on decomposition products (e.g., Fe₃(CO)₁₂ vs. Fe(CO)₅) arise from varying experimental conditions. To reconcile:

- Perform controlled thermolysis with mass spectrometry (MS) to identify gaseous byproducts (e.g., H₂, CO).

- Use Mössbauer spectroscopy to detect Fe(0) or Fe(I) species post-decomposition.

- Compare solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar media favor radical pathways .

Basic: What factors influence the stability of H₂Fe(CO)₄, and how can storage conditions be optimized?

H₂Fe(CO)₄ decomposes rapidly above −20°C. Stability is enhanced by:

- Low-temperature storage (−80°C) under argon.

- Avoiding protic solvents : Use THF or dichloromethane to prevent acid-induced degradation.

- Additives : Stabilizing ligands (e.g., N-heterocyclic carbenes) can extend shelf life by preventing CO loss .

Advanced: What methodologies elucidate the catalytic cycles involving H₂Fe(CO)₄ in hydrogenation or hydrosilylation?

- Stoichiometric studies : React H₂Fe(CO)₄ with substrates (e.g., alkenes, silanes) and trap intermediates via low-temperature spectroscopy .

- Computational modeling : Map potential energy surfaces to identify rate-determining steps (e.g., oxidative addition vs. ligand substitution) .

- Kinetic isotope effects (KIE) : Compare reaction rates with H₂ vs. D₂ to infer hydride transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.